DCC-3116

Description

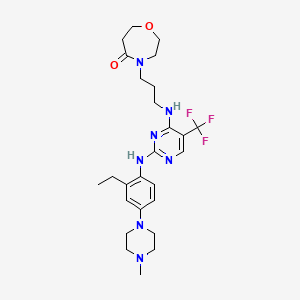

Structure

3D Structure

Properties

CAS No. |

2543673-19-2 |

|---|---|

Molecular Formula |

C26H36F3N7O2 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |

InChI |

InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33) |

InChI Key |

CNBTYICEJGEABG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Survival: A Technical Guide to DCC-3116's Mechanism of Action in RAS-Mutant Cancers

For Immediate Release

WALTHAM, Mass. – In the intricate landscape of oncology research, a promising new agent, DCC-3116, is emerging as a potential cornerstone therapy for RAS-mutant cancers. This in-depth guide elucidates the core mechanism of action of this compound, a first-in-class, potent, and highly selective inhibitor of the ULK1/2 kinases. By targeting the fundamental cellular process of autophagy, this compound aims to dismantle a critical survival mechanism employed by cancer cells, particularly those driven by RAS mutations. This document provides a technical overview for researchers, scientists, and drug development professionals, detailing the preclinical data, experimental methodologies, and the strategic rationale for its clinical development.

Executive Summary

RAS mutations are among the most prevalent oncogenic drivers, present in approximately 30% of all human cancers.[1] These mutations lock the RAS protein in an active state, leading to constitutive activation of downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) pathway, which promotes cellular proliferation and survival.[2] A key, yet less-publicized, consequence of RAS activation is the upregulation of basal autophagy.[1] Autophagy is a cellular recycling process that allows cells to survive under stressful conditions by degrading and repurposing their own components.[1]

Cancer cells, particularly those with RAS mutations, exploit this process to maintain nutrient supply, manage metabolic stress, and clear damaged organelles.[1] Furthermore, treatment with inhibitors of the MAPK pathway, a common therapeutic strategy, paradoxically induces a compensatory increase in autophagy, which serves as an adaptive resistance mechanism for the tumor cells.[1][3][4]

This compound directly addresses this challenge by inhibiting the Unc-51-like kinases 1 and 2 (ULK1/2), the apical kinases that initiate the formation of autophagosomes, the key structures in the autophagy process.[2][5] By blocking this "on-switch" for autophagy, this compound is designed to render RAS-mutant cancer cells vulnerable, both by cutting off their basal survival pathway and by preventing their escape from the effects of MAPK pathway inhibitors.

The Molecular Target: ULK1/2 Kinases

This compound is a "switch-control" inhibitor, a class of compounds designed for high potency and selectivity.[2] Its primary targets are the serine/threonine kinases ULK1 and ULK2. These kinases form a complex with other proteins, including ATG13 and FIP200, and act as a crucial integration point for upstream signals from nutrient and energy sensors like mTORC1 and AMPK.[1] Upon activation, ULK1/2 phosphorylate multiple downstream substrates, including ATG13, to kickstart the formation of the phagophore, the precursor to the autophagosome.[5]

Mechanism of Action: A Two-Pronged Attack on RAS-Mutant Cancers

The therapeutic strategy for this compound in RAS-mutant cancers is predicated on a synergistic combination approach.

3.1. Inhibition of Basal Autophagy: RAS-mutant tumors exhibit high levels of basal autophagy for their survival and growth.[1] this compound as a monotherapy can inhibit this fundamental survival pathway. Preclinical studies have shown that single-agent this compound can decrease tumor burden in mouse models of KRAS-driven lung cancer.[5][6]

3.2. Overcoming Adaptive Resistance: When RAS-mutant cancers are treated with inhibitors of the downstream MAPK pathway (e.g., KRAS G12C inhibitors like sotorasib, or MEK inhibitors like trametinib), these cancer cells activate autophagy as a compensatory survival mechanism.[1][3][4] this compound blocks this induced autophagy, leading to a synergistic anti-tumor effect when used in combination with MAPK pathway inhibitors.[6][7] This combination has been shown to lead to deeper and more durable tumor regressions in preclinical models compared to either agent alone.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| ULK1 | Enzyme Assay | 4 |

| ULK2 | Enzyme Assay | 30 |

| ULK1 | Cellular Assay | 6 |

| ULK2 | Cellular Assay | 9 |

Data sourced from Deciphera Pharmaceuticals presentations.[8]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

| Cancer Model | Combination | Efficacy |

| KRAS G12C-mutated NSCLC Xenograft | This compound (50 mg/kg) + Sotorasib (10 mg/kg) | 100% tumor growth inhibition |

| KIT exon 11-mutated GIST Xenograft | This compound (50 mg/kg) + Ripretinib (25 mg/kg) | 100% tumor regression |

Data sourced from a 2024 scientific presentation abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

5.1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on ULK1 and ULK2 enzymes.

-

Methodology: Recombinant ULK1 or ULK2 kinase is incubated with a specific peptide substrate and ATP (at physiological concentrations, e.g., 1 mM) in the presence of varying concentrations of this compound. The phosphorylation of the peptide substrate is then measured, typically using a radiometric or fluorescence-based method, to determine the IC50 value.

5.2. Cellular ULK Activity Assay

-

Objective: To measure the inhibition of ULK1/2 activity within cancer cells.

-

Methodology: Cancer cell lines are treated with different concentrations of this compound. Cell lysates are then prepared, and the phosphorylation of a direct downstream substrate of ULK1/2, such as ATG13, is quantified using an ELISA. This provides a measure of the compound's ability to engage and inhibit its target in a cellular context.

5.3. Autophagic Flux Assay

-

Objective: To assess the overall impact of this compound on the autophagy process.

-

Methodology: A common method involves the use of cell lines stably expressing a tandem fluorescent-tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic autophagosomes, both fluorophores are active. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched while the mCherry fluorescence persists. An increase in the mCherry-to-EGFP ratio, measured by fluorescence microscopy or flow cytometry, indicates increased autophagic flux. Treatment with this compound is expected to decrease this ratio.

5.4. Cell Viability and Synergy Assays

-

Objective: To determine the effect of this compound, alone and in combination, on the proliferation and survival of cancer cells.

-

Methodology: RAS-mutant cancer cell lines are seeded in multi-well plates and treated with a matrix of concentrations of this compound and a MAPK pathway inhibitor (e.g., sotorasib or trametinib). After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® or crystal violet staining. Synergy is then calculated using models such as the Bliss independence or Loewe additivity model.

5.5. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human RAS-mutant cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound alone, MAPK inhibitor alone, and the combination). Drugs are administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for autophagy markers).

Visualizing the Mechanism and Experimental Workflow

Diagram 1: this compound Signaling Pathway in RAS-Mutant Cancers

Caption: this compound inhibits ULK1/2, blocking both basal and MAPK inhibitor-induced autophagy.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for evaluating the efficacy of this compound.

Diagram 3: Logical Relationship in Combination Therapy

Caption: The interplay between RAS mutation, autophagy, and combination therapy with this compound.

Clinical Development and Future Directions

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04892017) in patients with advanced solid tumors harboring RAS or RAF mutations, both as a monotherapy and in combination with MAPK pathway inhibitors such as sotorasib and trametinib.[2][7] The primary objectives of this study are to assess the safety, tolerability, and preliminary anti-tumor activity of this compound.

The preclinical data strongly support the continued investigation of this compound as a novel therapeutic strategy for RAS-mutant cancers. By targeting the critical survival mechanism of autophagy, this compound has the potential to become a valuable component of combination therapies, overcoming adaptive resistance and improving outcomes for patients with these difficult-to-treat malignancies. Further research will focus on identifying patient populations most likely to benefit from this approach and exploring its potential in other cancer types that rely on autophagy for survival.

References

- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deciphera.com [deciphera.com]

- 3. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Clinical Trial: NCT04892017 - My Cancer Genome [mycancergenome.org]

- 7. clinicalresearch.com [clinicalresearch.com]

- 8. deciphera.com [deciphera.com]

DCC-3116: A Technical Deep Dive into Autophagy Inhibition for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular recycling process that cancer cells frequently exploit to survive stress and develop resistance to therapies. DCC-3116 has emerged as a potent and selective inhibitor of this pathway, offering a promising new strategy in oncology. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in autophagy inhibition. We will delve into its molecular targets, the signaling pathways it modulates, and the preclinical data supporting its therapeutic potential, particularly in combination with targeted cancer therapies. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to offer a comprehensive resource for the scientific community.

Introduction to Autophagy and Its Role in Cancer

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under conditions of stress such as nutrient deprivation or hypoxia.[1] This process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes to degrade its contents.

In the context of cancer, autophagy is a double-edged sword. While it can suppress tumor initiation, established tumors often upregulate autophagy to survive the harsh microenvironment and to resist the effects of chemotherapy and targeted agents.[1][2] Cancers with mutations in the RAS/RAF/MAPK pathway, which are among the most common in human cancers, are particularly dependent on autophagy for their growth and survival.[3][4] This dependency presents a therapeutic vulnerability that can be exploited by autophagy inhibitors.

This compound: A First-in-Class ULK1/2 Inhibitor

This compound is an orally bioavailable, investigational small molecule that acts as a potent and highly selective "switch-control" inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[3][5] These serine/threonine kinases are the most upstream components of the core autophagy machinery, playing a critical role in the initiation of autophagosome formation.[1][3] By inhibiting ULK1/2, this compound effectively blocks the autophagy process at its earliest step.[1]

Mechanism of Action: Targeting the Initiation of Autophagy

The primary mechanism of this compound is the direct inhibition of the kinase activity of ULK1 and ULK2.[3] In the canonical autophagy pathway, ULK1/2 forms a complex with ATG13, FIP200, and ATG101.[1] Upon activation by upstream signals (e.g., mTORC1 inhibition), ULK1/2 phosphorylates multiple downstream substrates, including itself (autophosphorylation) and other components of the autophagy machinery like ATG13, Beclin-1 (BECN1), and ATG14.[6][7] This phosphorylation cascade is essential for the recruitment of the Class III PI3K complex (Vps34-Vps15-Beclin1-ATG14) to the phagophore assembly site, a critical step for the nucleation of the autophagosomal membrane.[1]

This compound binds to ULK1 and ULK2, preventing the phosphorylation of their downstream targets and thereby halting the initiation of autophagy.[7] This leads to a blockage in the formation of autophagosomes and the subsequent degradation of cellular components.[1]

References

- 1. Update on Autophagy Inhibitors in Cancer: Opening up to a Therapeutic Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Deciphera [deciphera.com]

- 4. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. deciphera.com [deciphera.com]

- 7. deciphera.com [deciphera.com]

DCC-3116: A Technical Guide to the First-in-Class ULK1/2 Switch-Control Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCC-3116 is an investigational, orally administered, potent, and highly selective, first-in-class small molecule inhibitor of the Unc-51 like autophagy activating kinases 1 and 2 (ULK1/2).[1] Developed by Deciphera Pharmaceuticals using a proprietary "switch-control" inhibitor platform, this compound is designed to block the initiation of autophagy, a critical tumor survival mechanism.[2] Autophagy is frequently upregulated in cancers with RAS/MAPK pathway mutations, where it serves as a key resistance mechanism to targeted therapies.[2][3] By inhibiting ULK1/2, this compound prevents this adaptive resistance, demonstrating synergistic anti-tumor activity when combined with various MAPK pathway inhibitors.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, relevant signaling pathways, and detailed experimental protocols.

Core Mechanism: The ULK1/2 Kinase Switch-Control Inhibitor

This compound functions by targeting the "switch pocket" of the ULK1 and ULK2 kinases.[1] This pocket is crucial for the conformational change that shifts the kinase from its inactive to its active state.[1] Unlike traditional kinase inhibitors, Deciphera's switch-control inhibitors are designed to bind tightly within this pocket, locking the kinase in an inactive conformation and preventing its signaling function.[1][5] This approach is designed to be broadly effective against both wild-type and mutated forms of the target kinase.[1]

ULK1 and ULK2 are serine/threonine kinases that form a complex with other proteins like ATG13 and FIP200.[6] This complex acts as the primary initiator of the autophagy cascade, responding to cellular stress signals such as nutrient deprivation or hypoxia.[7] In cancer, particularly in tumors driven by RAS/RAF mutations, the MAPK signaling pathway is constitutively active.[8] While inhibitors targeting this pathway (e.g., MEK, KRAS inhibitors) can be effective, they often trigger a cytoprotective response where the cancer cell upregulates autophagy to survive.[2][9] this compound directly counteracts this by shutting down the ULK1/2-mediated initiation of this survival pathway.[2]

Chemical Structure of this compound (Inlexisertib)

(Image of the chemical structure of this compound would be placed here in a formal whitepaper; it is available in search results 3, 9, and 15).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

| Parameter | Value | Species/System | Reference(s) |

| ULK1 IC₅₀ (Enzyme Assay) | 4 nM, 4.7 nM | In Vitro | [4][11] |

| ULK2 IC₅₀ (Enzyme Assay) | 30 nM, 35 nM | In Vitro | [4][11] |

| ULK1 IC₅₀ (Cellular Assay) | 6 nM | Cellular (NanoBRET) | [11] |

| ULK2 IC₅₀ (Cellular Assay) | 9 nM | Cellular (NanoBRET) | [11] |

| ULK1 Binding Affinity (Kd) | 0.18 nM | In Vitro | [11] |

| pATG13 Inhibition IC₅₀ | 12-32 nM (with Ripretinib) | GIST Cell Lines | [12] |

| pATG13 Inhibition IC₅₀ | 61-66 nM (with EGFRi) | HCC827 NSCLC Cells | [13] |

| pATG13 Inhibition IC₅₀ | 71-91 nM (with EGFRi) | NCI-H1975 NSCLC Cells | [13] |

| Kinase Selectivity | No off-target kinases within 30-fold of ULK1; 5 kinases within 100-fold | Kinome Scan | [11] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Species | Reference(s) |

| Half-life (t₁/₂) | 1.6 - 3.7 hours | Rats and Dogs | [11] |

| Oral Efficacy | >50% | Rats and Dogs | [11] |

Table 3: Phase 1 Monotherapy Clinical Data (NCT04892017)

(Data cutoff: June 9, 2022)

| Parameter | Finding | Patient Population | Reference(s) |

| Dose Levels Tested | 50 mg, 100 mg, 200 mg, 300 mg (all twice daily) | 18 patients with advanced/metastatic RAS/RAF mutant solid tumors | [14][15] |

| Safety & Tolerability | Well tolerated; no dose-limiting toxicities observed. | 18 patients | [14][15] |

| Common TEAEs (≥15%) | Fatigue (39%), Dehydration (22%), ALT/AST increase (17%), Anemia (17%) | 18 patients | [14][15] |

| Pharmacokinetics (PK) | Exposure (AUC) increased dose-proportionally from 50 mg to 300 mg. | All cohorts | [14] |

| Pharmacodynamics (PD) | Significant decrease in phosphorylation of ATG14 (ULK1/2 substrate) observed at all dose levels. | All cohorts | [15] |

| Antitumor Activity | Best overall response: Stable Disease. Disease Control Rate (DCR) at 16 weeks: 29%. | 14 response-evaluable patients | [14] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: RAS/MAPK Inhibition and Autophagy Escape

The diagram below illustrates the central role of this compound in blocking the autophagy survival pathway that is activated upon inhibition of the RAS/MAPK pathway.

Experimental Workflow: Measuring Autophagic Flux

This workflow outlines the key steps in assessing how this compound inhibits autophagy using a tandem fluorescent LC3 reporter assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on published methodologies.

Cellular ULK1/2 Activity Assay (Phospho-ATG13 ELISA)

This assay quantitatively measures the activity of ULK1/2 in cells by detecting the phosphorylation of its direct substrate, ATG13, at Serine 318.[9][12]

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., NCI-H1975, GIST-T1) in 96-well plates at a density of 1-2 x 10⁴ cells/well and allow to adhere overnight.[12]

-

Starve cells of serum for 2-4 hours if assessing basal activity.

-

Prepare serial dilutions of this compound and any combination agents (e.g., osimertinib, ripretinib) in appropriate cell culture media.

-

Treat cells with compounds for a specified time (e.g., 2-4 hours). Include vehicle (DMSO) and positive controls.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Lyse cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes with gentle agitation.

-

-

ELISA Protocol:

-

Use a sandwich ELISA kit for phosphorylated ATG13 (pATG13 S318).

-

Coat ELISA plate wells with a capture antibody specific for total ATG13.

-

Add cell lysates to the wells and incubate to allow ATG13 to bind.

-

Wash wells to remove unbound material.

-

Add a detection antibody specific for ATG13 phosphorylated at Ser318, conjugated to an enzyme like HRP.

-

Wash again and add the enzyme substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Normalize the pATG13 signal to total protein concentration for each lysate.

-

Plot the normalized signal against the concentration of this compound.

-

Calculate IC₅₀ values using a non-linear regression model (four-parameter variable slope).

-

Autophagic Flux Assay via Flow Cytometry

This method provides a quantitative measure of autophagic flux by using a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3).[16][17] In neutral pH autophagosomes, both EGFP and mCherry fluoresce (yellow). Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched while the acid-stable mCherry continues to fluoresce (red).[17] An increase in the mCherry/EGFP ratio indicates increased autophagic flux.

-

Cell Line Generation:

-

Transduce the target cancer cell line (e.g., NCI-H2122) with a retroviral or lentiviral vector constitutively expressing mCherry-EGFP-LC3.[16]

-

Select stable clones or a polyclonal population with low to medium fluorescence expression to ensure the assay remains within a dynamic range.

-

-

Cell Treatment:

-

Seed the stable cells in 6-well plates.

-

Treat cells with this compound, a MAPK inhibitor (e.g., sotorasib), the combination, or vehicle control for the desired duration (e.g., 48-72 hours).[9]

-

Include a positive control for autophagy induction (e.g., starvation with EBSS) and a negative control for flux (e.g., Bafilomycin A1, which blocks lysosomal degradation).[18]

-

-

Flow Cytometry:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in FACS buffer (PBS with 1-2% FBS).

-

Analyze cells on a flow cytometer equipped with lasers and filters to detect EGFP (e.g., 488 nm laser, 510/20 nm filter) and mCherry (e.g., 561 nm laser, 610/20 nm filter).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

For each cell, calculate the ratio of mCherry fluorescence intensity to EGFP fluorescence intensity.

-

Compare the distribution of this ratio across different treatment conditions. A rightward shift in the ratio indicates increased autophagic flux, while inhibition by this compound will prevent this shift.[18]

-

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a typical study to evaluate the anti-tumor efficacy of this compound in combination with a MAPK inhibitor in a mouse model.[9][19]

-

Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Harvest a human cancer cell line with a relevant mutation (e.g., NCI-H1975 for EGFR mutation, NCI-H2122 for KRAS G12C) during log-phase growth.[9][13]

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group).

-

Treatment groups typically include: Vehicle control, this compound alone, MAPK inhibitor (e.g., sotorasib, osimertinib) alone, and the combination of this compound and the MAPK inhibitor.[13]

-

-

Dosing and Monitoring:

-

Administer drugs as specified. For example, this compound might be administered orally (p.o.) twice daily, and sotorasib once daily.[20] Formulate drugs in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[10]

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animal health according to institutional guidelines.

-

-

Endpoint and Analysis:

-

The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration.

-

Collect tumors for pharmacodynamic analysis (e.g., immunoblotting for pATG13).

-

Compare tumor growth inhibition (%TGI) across groups. Analyze for statistical significance using appropriate tests (e.g., two-way ANOVA). A synergistic effect is noted when the combination therapy results in significantly greater tumor regression than either single agent.[13]

-

Conclusion and Future Directions

This compound is a highly potent and selective ULK1/2 inhibitor that effectively blocks the initiation of autophagy. Preclinical data strongly support its mechanism of action, demonstrating synergy with a wide range of MAPK pathway inhibitors in various cancer models with RAS/RAF and EGFR mutations.[4][13] Initial Phase 1 clinical data show that this compound is well-tolerated and achieves significant target inhibition at all tested doses.[15]

The ongoing clinical development of this compound, particularly in combination with KRAS, MEK, and EGFR inhibitors, holds significant promise.[3] By targeting autophagy as a key mechanism of therapeutic resistance, this compound has the potential to become a cornerstone of combination therapies for a large population of cancer patients with RAS/MAPK-driven malignancies. Future research will focus on identifying optimal combination partners, defining patient selection biomarkers, and further elucidating the long-term efficacy and safety of this first-in-class agent.

References

- 1. Switch Control Kinase Inhibitor Platform | Deciphera [deciphera.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound | Deciphera [deciphera.com]

- 4. This compound | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. ono-pharma.com [ono-pharma.com]

- 6. ULK1-ATG13 and their mitotic phospho-regulation by CDK1 connect autophagy to cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Deciphera Presents Preclinical Data from this compound Program at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Deciphera [deciphera.com]

- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | potent ULK1/2 inhibitor | TargetMol [targetmol.com]

- 11. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]

- 12. Abstract 4872: this compound, a first-in-class selective ULK1/2 inhibitor of autophagy, in combination with the KIT inhibitor ripretinib induces complete regressions in GIST preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 13. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 14. onclive.com [onclive.com]

- 15. 1stoncology.com [1stoncology.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 19. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

The Discovery and Chemical Profile of DCC-3116: A First-in-Class ULK1/2 Inhibitor for RAS/RAF-Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DCC-3116, also known as inlexisertib, is an investigational, orally bioavailable small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are crucial initiators of the autophagy pathway, a cellular recycling process that cancer cells, particularly those with RAS or RAF mutations, exploit for survival and resistance to therapy.[3][4] By inhibiting ULK1/2, this compound aims to block this pro-survival mechanism, thereby rendering cancer cells more susceptible to anti-cancer treatments, especially those targeting the MAPK signaling pathway.[4][5] Developed by Deciphera Pharmaceuticals, this compound is currently under investigation in clinical trials as both a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors harboring RAS or RAF mutations.[6][7]

Chemical Structure and Properties

This compound was identified through a proprietary drug discovery platform.[7] Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 4-[3-[[2-[2-Ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |

| Molecular Formula | C₂₆H₃₆F₃N₇O₂ |

| Molecular Weight | 535.60 g/mol |

| SMILES | FC(F)(F)C1=CN=C(NC2=C(CC)C=C(N3CCN(C)CC3)C=C2)N=C1NCCCN4CCOCCC4=O |

| CAS Number | 2543673-19-2 |

Mechanism of Action: Targeting the Autophagy Initiation Complex

This compound is a potent and selective switch-control inhibitor of ULK1 and ULK2 kinases.[7] These kinases are central to the initiation of autophagy. Under cellular stress conditions, such as nutrient deprivation or inhibition of growth factor signaling pathways like the RAS/RAF/MEK/ERK pathway, ULK1/2 are activated.[8] Activated ULK1/2 then phosphorylate multiple downstream substrates, including Autophagy Related 13 (ATG13), which is a key step in the formation of the autophagosome.[9]

By directly inhibiting the kinase activity of ULK1 and ULK2, this compound prevents the phosphorylation of ATG13 and other essential autophagy-initiating proteins.[5] This blockade of the initial step of autophagy prevents the formation of autophagosomes and the subsequent degradation and recycling of cellular components, a process that RAS/RAF-driven tumors rely on for survival and proliferation.[3][4]

References

- 1. Renilla luciferase-based reporter assay for measuring autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renilla Luciferase-LC3 Based Reporter Assay for Measuring Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.in [promega.in]

- 4. PathScan® RP Total Atg13 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 5. PathScan® RP Phospho-Atg13 (Ser355) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

The Selectivity Profile of DCC-3116: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCC-3116 is an investigational, orally administered, potent, and highly selective switch-control inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are the initiating factors in the autophagy pathway, a critical cellular process for survival in many cancer cells, particularly those with RAS/RAF mutations.[1][2] By inhibiting ULK1/2, this compound is designed to block autophagy, a key tumor survival mechanism, thereby presenting a promising therapeutic strategy, especially in combination with inhibitors of the RAS/MAP kinase signaling pathway.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its potency against its primary targets and its high degree of selectivity against the broader human kinome. Detailed methodologies for the key experiments used to characterize this inhibitor are also presented.

Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data, highlighting the compound's high potency for its intended targets.

Table 1: Potency of this compound against ULK1 and ULK2

| Target | Assay Type | IC50 (nM) | Notes |

| ULK1 | Enzymatic | 4 | --- |

| ULK2 | Enzymatic | 30 | --- |

| ULK1 | Cellular (NanoBRET) | 6 | Measures target engagement within cells. |

| ULK2 | Cellular (NanoBRET) | 9 | Measures target engagement within cells. |

Data sourced from BioWorld.[1]

Table 2: Dissociation Constant of this compound

| Target | Assay Type | Kd (nM) | Notes |

| ULK1 | Biochemical | 0.18 | Indicates a slow dissociation from the target. |

Data sourced from BioWorld.[1]

Kinome Selectivity

A critical aspect of a kinase inhibitor's profile is its selectivity across the entire kinome. This compound has been demonstrated to be a highly selective inhibitor. Preclinical studies have shown that:

-

No off-target kinases were identified within a 30-fold potency of ULK1.[1][3][4]

-

Only five kinases were identified within a 100-fold potency of ULK1.[1][3][4]

While the specific identities of these five kinases and their precise IC50 values are not publicly available, these findings underscore the remarkable selectivity of this compound for the ULK1/2 kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of ULK1 and ULK2 in the presence of an inhibitor.

Objective: To determine the IC50 value of this compound against purified ULK1 and ULK2 kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified ULK1 or ULK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP at a concentration reflecting cellular levels (e.g., 1 mM).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (DMSO vehicle) is also included.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption and ADP production.

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.

-

Signal Detection: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the extent to which this compound binds to ULK1 and ULK2 within a cellular environment.

Objective: To determine the cellular IC50 of this compound for ULK1 and ULK2.

Principle: The NanoBRET™ assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

-

Cell Preparation: Cells are engineered to express a fusion protein of the target kinase (ULK1 or ULK2) and NanoLuc® luciferase.

-

Inhibitor Treatment: The cells are treated with varying concentrations of this compound.

-

Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the active site of the target kinase is added.

-

BRET Measurement: The NanoBRET™ signal is measured using a specialized plate reader that can detect both the donor (NanoLuc®) and acceptor (tracer) emissions.

-

Data Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.

Phosphorylated ATG13 (pATG13) ELISA

This assay is a pharmacodynamic marker to assess the inhibition of ULK1/2 activity in cells.

Objective: To measure the levels of phosphorylated ATG13, a direct substrate of ULK1, in cells treated with this compound.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect phosphorylated ATG13 from cell lysates.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound at various concentrations and for different durations. Following treatment, the cells are lysed to release their protein content.

-

Capture Antibody Coating: A microplate is coated with an antibody that specifically captures total ATG13.

-

Sample Incubation: The cell lysates are added to the wells of the microplate, and ATG13 protein binds to the capture antibody.

-

Detection Antibody Incubation: A second antibody, which is specific for the phosphorylated form of ATG13 and is conjugated to an enzyme (e.g., HRP), is added to the wells.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Signal Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of pATG13 in the sample.

-

Data Analysis: The levels of pATG13 are normalized to the total protein concentration in each lysate and are compared across different treatment conditions.

Autophagic Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagy, providing a functional readout of ULK1/2 inhibition.

Objective: To determine the effect of this compound on the dynamic process of autophagy.

Principle: Autophagic flux is assessed by measuring the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The amount of LC3-II is measured in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to determine the rate of its degradation, which reflects the autophagic flux.

Methodology:

-

Cell Treatment: Cells are treated with this compound. A parallel set of cells is co-treated with this compound and a lysosomal inhibitor. The lysosomal inhibitor blocks the degradation of autophagosomes, causing an accumulation of LC3-II.

-

Protein Extraction and Quantification: After treatment, cell lysates are prepared, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for LC3.

-

Detection and Analysis: The bands corresponding to LC3-I and LC3-II are detected, and their intensities are quantified. The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is calculated. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A decrease in this difference upon treatment with this compound indicates inhibition of autophagic flux.

-

Alternative Method (Fluorescence Microscopy): Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) can be used. The formation of fluorescent puncta (representing autophagosomes) is monitored by fluorescence microscopy. The accumulation of puncta in the presence of a lysosomal inhibitor is a measure of autophagic flux.

Conclusion

This compound is a highly potent and selective inhibitor of the ULK1/2 kinases. The quantitative data from biochemical and cellular assays demonstrate its sub-nanomolar to low nanomolar potency against its primary targets. Furthermore, its high selectivity, with no off-target kinase inhibition within a 30-fold window of ULK1 potency, suggests a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other ULK inhibitors. This comprehensive selectivity profile positions this compound as a promising therapeutic candidate for cancers reliant on the autophagy pathway for survival.

References

- 1. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]

- 2. This compound | Deciphera [deciphera.com]

- 3. Abstract B129: Preclinical studies with this compound, an ULK kinase inhibitor designed to inhibit autophagy as a potential strategy to address mutant RAS cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 4. deciphera.com [deciphera.com]

The Emergence of DCC-3116: A Novel ULK1/2 Inhibitor Targeting Autophagy in KRAS-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, yet it has remained a challenging target for therapeutic intervention for decades. The recent development of direct KRAS inhibitors has marked a significant breakthrough, but intrinsic and acquired resistance mechanisms often limit their efficacy. A growing body of evidence points to autophagy, a cellular self-degradation and recycling process, as a critical survival pathway for cancer cells, particularly those with RAS mutations. DCC-3116, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), the apical regulators of autophagy, has emerged as a promising therapeutic strategy to counteract this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical and emerging clinical data on this compound, its mechanism of action, and its potential in combination therapies for KRAS-driven malignancies.

Introduction: The Challenge of KRAS-Driven Cancers and the Role of Autophagy

KRAS mutations are prevalent in some of the most aggressive and difficult-to-treat cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. These mutations lock the KRAS protein in a constitutively active state, driving downstream signaling pathways such as the MAPK (RAF-MEK-ERK) pathway, which promotes uncontrolled cell proliferation and survival.

While the approval of KRAS G12C inhibitors like sotorasib has been a landmark achievement, their efficacy can be hampered by adaptive resistance. One key mechanism of this resistance is the upregulation of autophagy. Cancer cells utilize autophagy to recycle cellular components, thereby maintaining metabolic homeostasis and surviving the stress induced by targeted therapies. Inhibition of the MAPK pathway has been shown to trigger a feedback mechanism that activates autophagy, creating a survival loop for the cancer cells. This has led to the compelling hypothesis that dual inhibition of both the KRAS-driven signaling pathway and autophagy could lead to a more profound and durable anti-tumor response.

This compound: A First-in-Class ULK1/2 Inhibitor

This compound is an orally bioavailable, potent, and highly selective switch-control inhibitor of the ULK1 and ULK2 kinases. These kinases are the most upstream regulators of the autophagy initiation complex, making them a pivotal target for therapeutic intervention. By inhibiting ULK1/2, this compound is designed to block the initiation of autophagy, thereby preventing cancer cells from utilizing this pro-survival pathway.

Mechanism of Action

The initiation of autophagy is a tightly regulated process involving the formation of a protein complex that includes ULK1/2. Upon receiving signals from nutrient and stress sensors like mTORC1 and AMPK, ULK1/2 phosphorylates downstream substrates, including ATG13, to trigger the formation of the autophagosome. This compound directly binds to and inhibits the kinase activity of ULK1 and ULK2, thereby preventing the phosphorylation of these key substrates and halting the autophagic process at its earliest stage.

Mechanism of Action of this compound in KRAS-Driven Cancers.

Preclinical Evidence for this compound in KRAS-Driven Cancers

Extensive preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with KRAS and other MAPK pathway inhibitors.

In Vitro Studies

In various KRAS-mutant cancer cell lines, this compound has been shown to effectively inhibit autophagy. Furthermore, when combined with KRAS G12C inhibitors like sotorasib and adagrasib, or MEK inhibitors like trametinib, this compound exhibits synergistic anti-proliferative effects. The combination leads to a more significant reduction in cancer cell viability compared to either agent alone.

| Parameter | This compound | Reference |

| Target | ULK1/2 | |

| Effect | Inhibition of autophagy | |

| Combination Synergy | Synergistic with MAPK pathway inhibitors (e.g., sotorasib, trametinib) in reducing cell viability of KRAS-mutant cancer cell lines. |

In Vivo Xenograft Models

The anti-tumor activity of this compound in combination with MAPK pathway inhibitors has been confirmed in multiple xenograft models of KRAS-driven cancers.

In a KRAS G12C NSCLC xenograft model (H358), the combination of this compound and sotorasib resulted in deeper and more durable tumor regressions compared to sotorasib alone. Similarly, in the Calu-1 KRAS G12C NSCLC xenograft model, the combination of this compound and sotorasib led to tumor regressions and was superior to both sotorasib monotherapy and the combination of sotorasib with chloroquine, a less specific autophagy inhibitor.

| Xenograft Model | Treatment Combination | Observed Outcome | Reference |

| H358 (KRAS G12C NSCLC) | This compound + Sotorasib | Deeper and more durable tumor regressions compared to single agents. | |

| Calu-1 (KRAS G12C NSCLC) | This compound + Sotorasib | Tumor regressions; outperformed sotorasib alone and sotorasib + chloroquine. | |

| Pancreatic, Lung, and Melanoma Xenografts | This compound + Trametinib | Inhibited tumor growth. |

Clinical Development of this compound

This compound is currently being evaluated in a Phase 1/2, multicenter, open-label, first-in-human study (NCT04892017). This study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound as a monotherapy and in combination with various MAPK pathway inhibitors in patients with advanced or metastatic solid tumors harboring RAS/MAPK pathway mutations.

Clinical Trial Design (NCT04892017)

The study includes dose-escalation and dose-expansion cohorts. The combination therapy arms are of particular interest for KRAS-driven cancers and include:

-

This compound in combination with trametinib (MEK inhibitor)

-

This compound in combination with binimetinib (MEK inhibitor)

-

This compound in combination with sotorasib (KRAS G12C inhibitor)

High-level overview of the NCT04892017 clinical trial design.

Preliminary Clinical Findings

Initial results from the monotherapy dose-escalation part of the study have shown that this compound is well-tolerated at doses ranging from 50 mg to 300 mg twice daily. No dose-limiting toxicities were reported, and the most common treatment-emergent adverse events were fatigue, dehydration, and increased alanine transaminase. Pharmacodynamic studies confirmed target engagement, with inhibition of the proximal ULK substrate ATG14 observed across dose levels. The combination cohorts are ongoing, and data from these will be crucial in determining the future clinical path for this compound in KRAS-driven cancers.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized methodologies based on published preclinical studies involving this compound.

In Vitro Cell Viability Assays

-

Cell Lines: KRAS-mutant NSCLC cell lines (e.g., NCI-H2122, Calu-1, NCI-H358).

-

Treatment: Cells are treated with varying concentrations of this compound, sotorasib, or the combination of both for 72 hours.

-

Assessment of Viability: Cell viability is typically assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Autophagy Flux Assays

-

Methodology: The mCherry-EGFP-LC3 reporter system is a common method. In this system, LC3 is tagged with both a pH-stable fluorophore (mCherry) and a pH-sensitive fluorophore (EGFP). In autolysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists. An increase in red puncta (mCherry-positive, EGFP-negative) indicates increased autophagic flux.

-

Treatment: Cells expressing the reporter are treated with this compound, sotorasib, or the combination for a specified period (e.g., 48 hours).

-

Analysis: Fluorescence microscopy is used to visualize and quantify the number of red and yellow (mCherry and EGFP positive) puncta per cell. A decrease in red puncta with this compound treatment indicates inhibition of autophagy.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., athymic nude mice) are typically used.

-

Tumor Implantation: KRAS-mutant human cancer cells (e.g., Calu-1, H358) are subcutaneously injected into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

-

Dosing:

-

Vehicle control (orally, daily)

-

This compound (e.g., 100 mg/kg, administered in chow)

-

Sotorasib (e.g., 30 mg/kg, orally, daily)

-

This compound + Sotorasib

-

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Future Directions and Conclusion

This compound represents a promising new approach to treating KRAS-driven cancers by targeting the critical survival mechanism of autophagy. The preclinical data strongly support the rationale for combining this compound with direct KRAS inhibitors and other MAPK pathway inhibitors. The ongoing Phase 1/2 clinical trial will be instrumental in defining the safety and efficacy of these combination strategies in patients.

Key questions that remain to be answered include the identification of biomarkers that can predict which patients are most likely to benefit from this combination therapy, the optimal dosing and scheduling of this compound in combination with other agents, and the long-term outcomes of this treatment approach.

Foundational Research on DCC-3116: A Technical Guide to its Core Mechanism in Tumor Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCC-3116 is a potent and selective, first-in-class, orally administered small-molecule inhibitor of the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2] These kinases are critical for the initiation of autophagy, a cellular process that allows cancer cells to survive under conditions of metabolic stress by recycling intracellular components to provide nutrients.[1][2][3] In many cancers, particularly those with mutations in the RAS/MAPK pathway, autophagy is upregulated and serves as a key survival mechanism, contributing to tumor growth and resistance to therapy.[2][3] this compound is designed to block this pro-survival autophagy, thereby rendering cancer cells more susceptible to anti-cancer treatments or inducing cell death as a monotherapy in autophagy-dependent cancers. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action and its interplay with tumor metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy both in vitro and in vivo.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzyme Assay | ULK1 | 4 | [1] |

| Enzyme Assay | ULK2 | 30 | [1] |

| Cellular Assay | ULK1 | 6 | [1] |

| Cellular Assay | ULK2 | 9 | [1] |

| pATG13 Inhibition | Ripretinib-induced (GIST-T1 cells) | 12-32 | [4] |

| Autophagic Flux Inhibition | Ripretinib-induced (GIST-T1 cells) | 38 | [4] |

| pATG13 Inhibition | Imatinib-resistant GIST cell lines | 8-189 | [4] |

Table 2: In Vivo Efficacy of this compound in Combination Therapies

| Cancer Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Outcome | Reference |

| KIT exon 11-mutated GIST xenograft | Ripretinib | 50 | 25 | 100% tumor regression | [1] |

| KRAS G12C-mutated NSCLC xenograft | Sotorasib | 50 | 10 | 100% tumor growth inhibition | [1] |

Signaling Pathways

This compound functions by inhibiting ULK1/2, the apical kinases in the autophagy signaling cascade. Its mechanism is intertwined with key oncogenic signaling pathways such as the mTOR and MAPK pathways.

ULK1/2-Mediated Autophagy Initiation

The initiation of autophagy is tightly regulated by the ULK1/2 complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1 and ATG13, suppressing autophagy. Conversely, under metabolic stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the phagophore.

Caption: ULK1/2-mediated autophagy initiation pathway and the inhibitory action of this compound.

Interplay with MAPK and mTOR Signaling in Cancer

In cancers with activating mutations in the RAS/RAF/MEK/ERK (MAPK) pathway, there is a high basal level of autophagy that supports tumor cell survival and growth.[2][3] Furthermore, inhibitors of the MAPK pathway can induce a compensatory increase in autophagy, which is a mechanism of drug resistance.[2] this compound, by inhibiting ULK1/2, can block both this basal and induced autophagy, thereby synergizing with MAPK pathway inhibitors. A similar interplay exists with the PI3K/AKT/mTOR pathway.

References

Initial In Vitro Efficacy of DCC-3116: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies demonstrating the efficacy of DCC-3116, a first-in-class, potent, and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2] this compound is under investigation as a therapeutic agent to counteract autophagy-mediated resistance in cancer.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Efficacy Data

This compound has demonstrated potent inhibition of ULK1 and ULK2 kinases in both biochemical and cellular assays. Its efficacy is further highlighted by its ability to inhibit the phosphorylation of ATG13, a direct substrate of ULK1/2, and to block autophagic flux in various cancer cell lines, particularly in combination with other targeted therapies.

Table 1: Biochemical and Cellular Activity of this compound

| Target/Process | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| ULK1 | Enzyme Assay (1 mM ATP) | 4.7 | - | [4] |

| Cellular Assay (NanoBRET) | 6 | - | [4][5] | |

| ULK2 | Enzyme Assay (1 mM ATP) | 35 | - | [4] |

| Cellular Assay (NanoBRET) | 9 | - | [4][5] | |

| Basal ATG13 Phosphorylation | ELISA | 61-66 | HCC827 (NSCLC) | [5] |

| ELISA | 234 | Colo-205 (CRC) | [6] | |

| EGFR Inhibitor-Induced ATG13 Phosphorylation | ||||

| Osimertinib-induced | ELISA | 91 | NCI-H1975 (NSCLC) | [5] |

| Afatinib-induced | ELISA | 71 | NCI-H1975 (NSCLC) | [5] |

| BRAF/EGFR Inhibitor-Induced ATG13 Phosphorylation | ||||

| Encorafenib + Cetuximab-induced | ELISA | 80 | HT-29 (CRC) | [6] |

| Autophagic Flux Inhibition | ||||

| Encorafenib + Cetuximab-induced | mCherry/GFP tagged LC3 | 65 | HT-29 (CRC) | [6] |

| mCherry/GFP tagged LC3 | 40 | Colo-205 (CRC) | [6] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the ULK1/2 kinase complex, which plays a pivotal role in the initiation of the autophagy cascade. In many cancers, particularly those with RAS/RAF mutations, the MAPK pathway is constitutively active, promoting cell survival.[2] When MAPK pathway inhibitors are used, cancer cells can adapt by upregulating autophagy as a survival mechanism.[3][7] this compound is designed to block this compensatory autophagy, thereby enhancing the efficacy of MAPK pathway inhibitors.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vitro assays used to evaluate the efficacy of this compound.

ULK1/2 Kinase Inhibition Assays

1. Biochemical Enzyme Assay:

-

Objective: To determine the direct inhibitory activity of this compound on ULK1 and ULK2 kinase activity.

-

Methodology: Standard in vitro kinase assays were performed using recombinant ULK1 or ULK2 enzymes. The assays were conducted at cellular ATP concentrations (1 mM) with a peptide substrate.[7] The amount of phosphorylated substrate was quantified to determine the IC50 values.

2. Cellular NanoBRET™ Target Engagement Assay:

-

Objective: To measure the binding affinity and target engagement of this compound to ULK1 and ULK2 within living cells.

-

Methodology: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Cells are engineered to express ULK1 or ULK2 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. The displacement of the tracer by this compound leads to a loss of BRET signal, allowing for the quantification of intracellular IC50 values.[4][5]

Cellular Autophagy Assays

1. Phospho-ATG13 ELISA:

-

Objective: To quantify the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation of its direct substrate, ATG13.[6][7]

-

Methodology: Cancer cell lines (e.g., NSCLC lines NCI-H1975, HCC827; CRC lines HT-29, Colo-205) were treated with this compound, often in combination with other inhibitors (e.g., osimertinib, afatinib, encorafenib + cetuximab).[5][6] Following treatment, cell lysates were prepared, and an enzyme-linked immunosorbent assay (ELISA) was used to specifically measure the levels of phosphorylated ATG13 (pATG13). A decrease in pATG13 levels indicates inhibition of ULK1/2 activity.

2. Autophagic Flux Assay (mCherry-EGFP-LC3):

-

Objective: To measure the overall process of autophagy, from autophagosome formation to lysosomal degradation.

-

Methodology: Cells are transfected with a plasmid expressing LC3 protein fused to both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry).[6] In the early stages of autophagy, LC3 is recruited to autophagosomes, which appear as yellow puncta (co-localization of green and red signals). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. An increase in red puncta relative to yellow indicates active autophagic flux. This compound's inhibitory effect is measured by a reduction in both yellow and red puncta.[6][9]

3. Cyto-ID® Autophagy Detection Assay:

-

Objective: To measure the formation of autophagosomes.

-

Methodology: This assay utilizes a proprietary fluorescent dye that specifically labels autophagic vacuoles.[5][7] Cells are treated with this compound and then stained with the Cyto-ID® dye. The fluorescence intensity is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates an inhibition of autophagosome formation.

Cell Proliferation and Synergy Assays

-

Objective: To assess the anti-proliferative effects of this compound, alone and in combination with other inhibitors, and to determine if the combination is synergistic.

-

Methodology: Cancer cell lines, such as KRAS G12C-mutated NSCLC cells (NCI-H2122, Calu-1), are treated with varying concentrations of this compound and a partner drug (e.g., sotorasib) for a set period (e.g., 72 hours).[9] Cell viability is then assessed using a standard method like the CellTiter-Glo® luminescent cell viability assay. The results are analyzed to determine if the combination of drugs has a greater effect than the sum of their individual effects, indicating synergy.[9]

Summary of Findings

The initial in vitro studies of this compound provide compelling evidence of its potency and selectivity as a ULK1/2 inhibitor. The compound effectively blocks the initiation of autophagy in cancer cells, as demonstrated by the inhibition of ATG13 phosphorylation and the reduction of autophagic flux.[5][6] Importantly, this compound shows synergistic anti-proliferative effects when combined with inhibitors of key oncogenic signaling pathways, such as the MAPK and EGFR pathways.[5][9] These findings establish a strong preclinical rationale for the clinical development of this compound as a combination therapy to overcome autophagy-mediated drug resistance in cancer.[5][6]

References

- 1. This compound overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]

- 2. This compound | Deciphera [deciphera.com]

- 3. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]

- 4. deciphera.com [deciphera.com]

- 5. Abstract P084: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. Abstract 1377: this compound, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with encorafenib and cetuximab in BRAF V600E mutant colorectal cancer models | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. deciphera.com [deciphera.com]

- 8. Update on Autophagy Inhibitors in Cancer: Opening up to a Therapeutic Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: DCC-3116 for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCC-3116 is a potent and highly selective, orally bioavailable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are the initiating factors in the autophagy pathway, a critical cellular process for recycling cellular components and maintaining homeostasis. In many cancers, particularly those with mutations in the RAS/RAF/MAPK signaling pathway, autophagy is a key survival mechanism that enables tumor cells to withstand stress and resist therapeutic interventions.[1] this compound is designed to block this pro-survival autophagy, thereby sensitizing cancer cells to other anti-cancer agents.[1] Preclinical studies have demonstrated that this compound can act synergistically with MAPK pathway inhibitors to suppress tumor growth in various cancer models.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the cellular activity of this compound, including its effects on cell viability, ULK1/2 kinase activity, and autophagy induction.

Mechanism of Action

This compound targets and binds to ULK1 and ULK2, inhibiting their kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, such as Autophagy Related 13 (ATG13), which is a critical step in the formation of the ULK1 complex that initiates autophagosome formation.[3][4] By blocking the initiation of autophagy, this compound can lead to the accumulation of cellular stress and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]

Data Presentation

The following tables summarize the in vitro potency of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ULK1 | Enzymatic | 4 | [5] |

| ULK2 | Enzymatic | 30 | [5] |

| ULK1 | Cellular | 6 | [5] |

| ULK2 | Cellular | 9 | [5] |

Table 2: Cellular IC50 of this compound on pATG13 Inhibition in NSCLC Cell Lines

| Cell Line | Condition | IC50 (nM) | Reference |

| HCC827 | Basal | 61-66 | [6] |

| HCC827 | EGFR-induced | 61-66 | [6] |

| NCI-H1975 | Osimertinib-induced | 91 | [6] |

| NCI-H1975 | Afatinib-induced | 71 | [6] |

Experimental Protocols

Cell Viability and Synergy Assay

This protocol is designed to assess the effect of this compound on cancer cell proliferation, both as a single agent and in combination with other inhibitors (e.g., a MAPK pathway inhibitor like sotorasib), to determine potential synergistic effects.

Materials:

-

Cancer cell lines (e.g., NCI-H2122, Calu-1, or other RAS-mutant lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MAPK pathway inhibitor (e.g., sotorasib, stock solution in DMSO)

-

96-well clear bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-7,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

-

Prepare serial dilutions of this compound and the combination drug in complete medium. For synergy experiments, a dose matrix of both compounds should be prepared.

-

Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot dose-response curves. Synergy can be calculated using methods such as the Bliss independence model.

pATG13 ELISA for ULK1/2 Activity

This ELISA-based assay measures the phosphorylation of ATG13 at Ser318, a direct substrate of ULK1, to quantify the inhibitory activity of this compound on the ULK1/2 complex in a cellular context.[3]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

pS318-ATG13 antibody

-

Total ATG13 antibody

-

HRP-conjugated secondary antibody

-

ELISA plate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[3] Include a vehicle control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Coat an ELISA plate with a capture antibody for total ATG13 overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add equal amounts of protein lysate to each well and incubate.

-

Wash the plate and add the pS318-ATG13 detection antibody.

-

Wash and add the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm.

-

Normalize the pATG13 signal to the total protein concentration or a housekeeping protein.

Autophagosome Formation Assay using CYTO-ID®

This assay utilizes the CYTO-ID® Autophagy Detection Kit to stain and quantify autophagic vacuoles in live cells, providing a measure of autophagy induction or inhibition.

Materials:

-

CYTO-ID® Autophagy Detection Kit 2.0 (contains CYTO-ID® Green Detection Reagent 2, Hoechst 33342 Nuclear Stain, and 1X Assay Buffer)

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on coverslips in a multi-well plate or in a suitable plate for flow cytometry and allow them to adhere.

-

Treat cells with this compound at various concentrations for the desired time. Include positive (e.g., rapamycin or starvation) and negative (vehicle) controls for autophagy modulation.

-

Prepare the Microscopy Dual Detection Reagent by adding 2 µL of CYTO-ID® Green Detection Reagent 2 and 1 µL of Hoechst 33342 Nuclear Stain to every 1 mL of 1X Assay Buffer supplemented with 5% FBS.

-

Remove the culture medium from the cells and wash with 1X Assay Buffer.

-

Add the staining solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with 1X Assay Buffer.

-

Analyze the samples under a fluorescence microscope (green channel for autophagosomes, blue channel for nuclei) or by flow cytometry (FL1 channel).

-

Quantify the fluorescence intensity or the number of fluorescent puncta per cell to determine the level of autophagy.

References

- 1. Quantification of Autophagosomes in Human Fibroblasts Using Cyto-ID® Staining and Cytation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. deciphera.com [deciphera.com]

- 6. deciphera.com [deciphera.com]

Application Notes and Protocols for Preclinical Studies with DCC-3116

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of DCC-3116, a selective inhibitor of ULK1/2 kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, particularly in the context of RAS-driven cancers.

Mechanism of Action

This compound is an orally bioavailable small molecule that targets and inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[1][2][3] These kinases are crucial for the initiation of autophagy, a cellular process that cancer cells, especially those with RAS mutations, utilize to survive under stress and resist therapy.[1][4] By inhibiting ULK1/2, this compound blocks the formation of autophagosomes, leading to the suppression of autophagy and subsequent cancer cell death.[1][5] Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of MAPK pathway inhibitors, such as those targeting MEK or KRAS G12C, by preventing the compensatory activation of autophagy.[4][5][6]

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Lines/System | Reference |

| Enzyme IC50 (ULK1) | 4 nM - 4.7 nM | In vitro kinase assay (1 mM ATP) | [7][8] |

| Enzyme IC50 (ULK2) | 30 nM - 36 nM | In vitro kinase assay (1 mM ATP) | [7][8] |

| Cellular IC50 (ULK1) | 6 nM | NanoBRET cellular assay | [8] |

| Cellular IC50 (ULK2) | 9 nM | NanoBRET cellular assay | [8] |

| pATG13 Inhibition IC50 | 12 - 32 nM | Mutant KIT GIST cell lines (basal and ripretinib-induced) | |

| Autophagic Flux Inhibition IC50 | 38 nM | GIST-T1 cells (ripretinib-induced) | |

| Autophagic Flux Inhibition IC50 | 81 - 160 nM | KRAS G12C NSCLC cell lines (sotorasib-induced) | [6] |

| Dissociation Constant (Kd) for ULK1 | 0.18 nM |

In Vivo Dosage and Efficacy of this compound in Xenograft Models

| Cancer Model | Combination Agent(s) | This compound Dosage & Administration | Combination Agent Dosage & Administration | Outcome | Reference |

| KIT exon 11-mutated GIST | Ripretinib | 50 mg/kg | 25 mg/kg | 100% tumor regression | [9] |

| KRAS G12C-mutated NSCLC | Sotorasib | 50 mg/kg | 10 mg/kg | 100% tumor growth inhibition, with deeper and longer regression compared to sotorasib alone | [9] |

| KRAS G12C NSCLC (Calu-1 and H358) | Sotorasib | Not specified | Not specified | Tumor regression (combination) vs. tumor growth inhibition (single agents) | [6] |

| BRAF V600E-mutant Colorectal Cancer (HT-29) | Encorafenib + Cetuximab | Not specified | Not specified | Inhibition of tumor growth | |

| Pancreatic, Lung, and Melanoma | Trametinib | Not specified | Not specified | Inhibition of tumor growth | [7] |

| Pancreatic, Lung, and Melanoma | Binimetinib or an ERK inhibitor | Not specified | Not specified | Inhibition of tumor growth | [7] |

Pharmacokinetic Parameters of this compound

| Species | Half-life (t1/2) | Oral Efficacy | Reference |

| Rats and Dogs | 1.6 - 3.7 hours | >50% | [9] |

Signaling Pathway

Experimental Protocols

In Vivo Administration of this compound

1. Formulation in Chow (for ad libitum feeding):

-